![molecular formula C12H14FN3 B1467997 ({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1342170-90-4](/img/structure/B1467997.png)
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Overview
Description
The compound ({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a derivative of pyrazole . Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . This compound is a part of a larger class of organic compounds known as amines . Amines are organic compounds that contain a nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of intermediate derivatization methods (IDMs) . One possible method could be the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . Attached to this ring is a 3-fluorophenyl group and a methylamine group .Chemical Reactions Analysis
The compound({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine could potentially undergo various chemical reactions. For instance, it could participate in a reaction with alkyl halides in an S N 2 mechanism . Additionally, it could undergo a reaction with azide ion, followed by reduction of the azide .
Scientific Research Applications
Synthesis and Characterization
- Synthesis, Characterization, and X-Ray Crystal Study of Pyrazole Derivatives : A study by Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives with potential antitumor, antifungal, and antibacterial applications. The structural elucidation was achieved through various spectroscopic methods and single crystal X-ray crystallography, revealing insights into the compounds' biological activity against breast cancer and microbes (Titi et al., 2020).
Chemical Properties and Applications
- Synthesis and Characterization of Research Chemicals : Research by McLaughlin et al. (2016) focused on synthesizing and characterizing pyrazole derivatives, including structural analysis and differentiation from isomers. The study emphasized the importance of accurate identification for the development of research chemicals, although it primarily discusses synthetic cannabinoids (McLaughlin et al., 2016).
Structural Analysis and Material Properties
- Isostructural 4-Aryl-2-(5-(4-Fluorophenyl) Derivatives : Kariuki et al. (2021) explored the synthesis and structural characterization of isostructural thiazoles with fluorophenyl components. The study provides valuable insights into the compounds' crystalline structures and their potential applications in material science (Kariuki et al., 2021).
Antimicrobial and Antitumor Applications
- Cytotoxic Properties of Bipyrazolic Compounds : Kodadi et al. (2007) reported the synthesis of new bipyrazolic compounds and their cytotoxic activity against tumor cell lines. The study indicates that these compounds show promise as potential antibacterial agents with significant activity against specific cancer cell lines (Kodadi et al., 2007).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets . .
Mode of Action
The mode of action would depend on the specific biological target that this compound interacts with. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs work by modulating key enzymes or receptors in biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. These properties can be quite complex and are often determined experimentally .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-6-11-7-15-16(9-11)8-10-3-2-4-12(13)5-10/h2-5,7,9,14H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKULULPWJPQABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



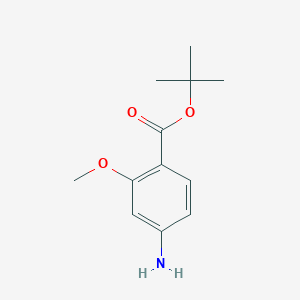
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)
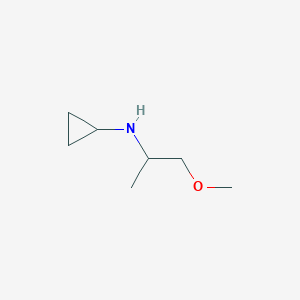
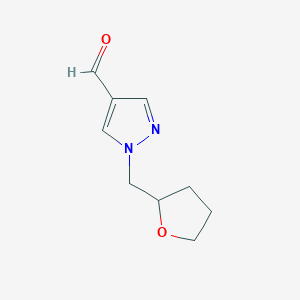
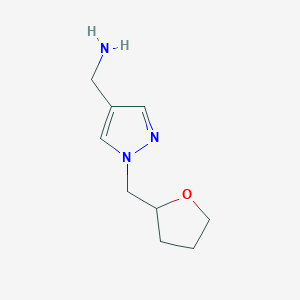
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)

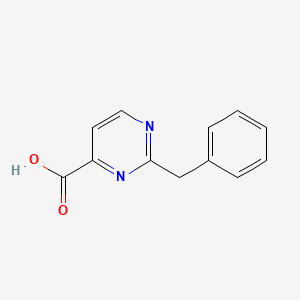

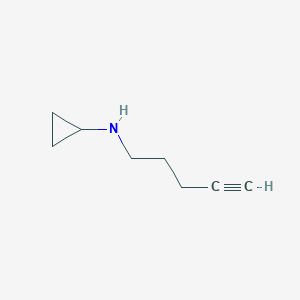
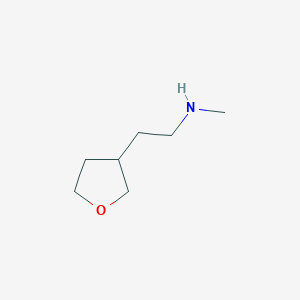

![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)